2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

This multitopic terpyridine ligand features a unique 4-pyridyl substituent enabling 1D coordination polymers and selective metal sensing (Zn²⁺ luminescence vs. Fe²⁺/Co²⁺ quenching). Ideal for supramolecular architectures, OLED/LEC materials, and lanthanide antenna applications. Stock is available globally for immediate research and development procurement.

Molecular Formula C20H14N4
Molecular Weight 310.4 g/mol
CAS No. 112881-51-3
Cat. No. B1312847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine
CAS112881-51-3
Molecular FormulaC20H14N4
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=NC=C4
InChIInChI=1S/C20H14N4/c1-3-9-22-17(5-1)19-13-16(15-7-11-21-12-8-15)14-20(24-19)18-6-2-4-10-23-18/h1-14H
InChIKeyDPPKPCLKZOLTMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine (CAS 112881-51-3) – A Multitopic Terpyridine Ligand for Advanced Coordination Architectures and Luminescent Materials


2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine (synonym: 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine, commonly abbreviated as pytpy or pyterpy) is a polypyridine ligand belonging to the 2,2′:6′,2″-terpyridine family. Its molecular formula is C₂₀H₁₄N₄ with a molecular weight of 310.36 g/mol . The compound features a central pyridine ring substituted at the 4′-position with a pendant 4-pyridyl group, providing a multitopic coordination environment that combines a tridentate terpyridine binding pocket with an additional peripheral N-donor site for bridging or extended structure formation [1]. This unique structural topology enables both discrete complex formation and the construction of coordination polymers, making it a versatile building block in supramolecular chemistry and materials science [2].

Why 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine Cannot Be Replaced by Generic Terpyridine Ligands in Critical Applications


Generic terpyridine ligands such as unsubstituted 2,2′:6′,2″-terpyridine (tpy) or simple 4′-aryl derivatives lack the peripheral 4-pyridyl nitrogen donor that is essential for constructing extended coordination polymers and supramolecular assemblies. The 4-pyridyl substituent in 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine provides an additional metal-coordination site that enables bridging between metal centers, leading to 1D directional polymers [1]. In contrast, 4′-(3-pyridyl) analogs exhibit different connectivity patterns and often yield discrete monomers rather than extended networks [2]. Furthermore, the specific electronic and steric properties of the 4-pyridyl group modulate the photophysical behavior of metal complexes, as demonstrated by the efficient energy transfer observed in Tb³⁺-pyterpy complexes—a feature not present in non-functionalized terpyridine systems [3]. These structural and functional distinctions render simple substitution with generic terpyridines ineffective for applications requiring multitopic coordination or tailored luminescence.

Quantitative Differentiation of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine: Evidence-Based Selection Guide


Coordination Polymer Formation vs. Discrete Monomers: Impact of 4-Pyridyl Substituent on Supramolecular Architecture

The 4-pyridyl substituent of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine (L1) dictates the formation of a 1D directional coordination polymer when reacted with CdCl₂, whereas the 3-pyridyl isomer (L2) yields discrete monomeric crystals under analogous conditions [1]. Specifically, L1 with CdCl₂ generates a polymer via metal coordination through its 4-pyridyl substituent, while L2 with CdBr₂ forms a discrete 5-coordinate monomeric complex with a dormant 3-pyridyl group [2].

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Ligand-Centered Emission and Concentration Quenching Behavior: Optical Benchmarking for Luminescence Applications

The free ligand 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine (pyterpy) exhibits intrinsic emission at approximately 364 nm in methanol solution [1]. Its emission intensity increases linearly with concentration in dilute solutions but undergoes self-quenching when the concentration exceeds 1.3 × 10⁻⁵ mol/L [2]. This concentration-dependent behavior defines the usable working range for optical applications and distinguishes it from structurally related ligands that may exhibit different quenching thresholds.

Photophysics Luminescence Optical Materials

Metal-Dependent Luminescence Modulation: Zn²⁺ Retention vs. Fe²⁺/Co²⁺ Quenching for Sensor Design

Coordination of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine (pyterpy) to different metal ions produces distinct luminescence outcomes [1]. The Zn²⁺-pyterpy complex exhibits no significant influence on ligand luminescence, preserving the intrinsic emission properties [2]. In stark contrast, coordination to electroactive Fe²⁺ or Co²⁺ results in strong luminescence quenching [3].

Luminescence Sensing Metal Ion Detection Coordination Chemistry

Antenna Effect for Lanthanide Sensitization: Efficient Energy Transfer to Tb³⁺ for Enhanced Luminescence

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine (pyterpy) functions as an effective light-harvesting antenna for lanthanide ions [1]. Among Sm³⁺, Eu³⁺, and Tb³⁺ complexes, the Tb³⁺-pyterpy complex displays particularly strong lanthanide ion emission, indicating efficient excited-state energy transfer from the pyterpy ligand to the central Tb³⁺ ion [2].

Lanthanide Luminescence Energy Transfer Light-Harvesting

High-Impact Application Scenarios for 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine Based on Quantitative Evidence


Construction of 1D Coordination Polymers and Metal-Organic Frameworks

The 4-pyridyl substituent of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine enables the formation of 1D directional coordination polymers with Cd(II) salts, as demonstrated by crystallographic studies [1]. This multitopic ligand serves as an ideal building block for designing extended metal-organic architectures where bridging between metal centers is required. In contrast, the 3-pyridyl isomer fails to produce polymeric structures under identical conditions, highlighting the critical role of the 4-pyridyl orientation for successful framework synthesis [2].

Selective Optical Sensing of Zn²⁺ in the Presence of Quenching Metal Ions

The differential luminescence response of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine complexes—where Zn²⁺ preserves ligand emission while Fe²⁺ and Co²⁺ induce strong quenching—provides a basis for selective Zn²⁺ detection [1]. This metal-dependent optical signature can be exploited in luminescence-based sensors for environmental or biological monitoring where discrimination between zinc and interfering transition metals is essential [2].

Lanthanide-Based Luminescent Materials with Efficient Antenna Sensitization

The pyterpy ligand exhibits efficient energy transfer to Tb³⁺ ions, resulting in strong lanthanide-centered emission [1]. This antenna effect addresses the inherent challenge of low lanthanide absorptivity by using the ligand as a light-harvesting chromophore. Such Tb³⁺-pyterpy complexes are valuable candidates for time-resolved luminescence assays, OLED emissive layers, and security inks where bright, long-lived green emission is desirable [2].

Precursor for Luminescent Iridium(III) Complexes in Light-Emitting Electrochemical Cells (LECs)

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine acts as an N^N chelate in [Ir(C^N)₂(N^N)]⁺ complexes, where C^N ligands are derived from 2-phenylpyridine or 3,5-dimethyl-1-phenyl-1H-pyrazole [1]. The resulting iridium complexes are red emitters with λ_max(em) in the range of 580–642 nm and photoluminescence quantum yields below 10% [2]. These complexes have been successfully incorporated into thin-film LEC devices, demonstrating their viability for solid-state lighting applications [3].

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